molecular formula C14H9F3O B172345 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde CAS No. 198205-95-7

2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde

Cat. No. B172345
CAS RN: 198205-95-7
M. Wt: 250.21 g/mol
InChI Key: SDDRLRQYSYHJED-UHFFFAOYSA-N
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Description

“2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde” is a chemical compound with the molecular formula C14H9F3O and a molecular weight of 250.22 .


Molecular Structure Analysis

The InChI code for “2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde” is 1S/C14H9F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-9H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde” is a solid substance . It has a molecular weight of 250.22 and a molecular formula of C14H9F3O .

Scientific Research Applications

Organic Synthesis

The compound can be used in organic synthesis, particularly in reactions at the benzylic position . The presence of the trifluoromethyl group and the biphenyl structure makes it a suitable candidate for various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Antibacterial Agents

The compound has been studied for its potential as an antibacterial agent . A series of biphenyl and dibenzofuran derivatives were synthesized, and some of them exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Specifically, the compound 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol showed potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .

Antimicrobial Agents

The compound has also been evaluated as a potential antimicrobial agent . Some of the synthesized compounds showed comparable inhibitory activities with ciprofloxacin to the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

Drug Development

The compound’s unique structure and properties make it a promising candidate for drug development . The study of the structure–activity relationship indicated that a strong electron-withdrawing group on the A ring and hydroxyl groups on the B ring of biphenyls were beneficial to their antibacterial activities .

Chemical Utilization of Forestry Biomass

The compound has been studied in the context of chemical utilization of forestry biomass . Its unique structure and properties make it a suitable candidate for various chemical transformations.

Suzuki-Coupling Reactions

The compound can be used in Suzuki-coupling reactions, a type of cross-coupling reaction, to synthesize various biphenyl and dibenzofuran derivatives .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDRLRQYSYHJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362627
Record name 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde

CAS RN

198205-95-7
Record name 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 198205-95-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-trifluoromethyl-bromobenzene (0.7 g, 2.75 mmol) and 4-carbaldehyde boronic acid (0.5 g, 3.3 mmol) in dioxane (20 mL) under nitrogen at 80° C. was added Pd(PPh3)4 (0.05 g) followed by the addition of a solution of Na2CO3 (0.7 g) in H2O (5 m). The mixture was stirred at 100° C. for 6 h. The solvent was evaporated and the residue was diluted to 50 ml with EtOAc and washed with H2O. The solvent was evaporated to dryness and the residue was purified by FCC (SiO2) to give the title compound (0.61 g; 88%), as creamy solid. 1H-NMR (CDCl3) 7.49 (d, 1H, J=7.41 Hz); 7.48 (d, 2H, J=8.13 Hz); 7.61-7.53 (m, 2H); 7.76 (d, 1H, J=7.8 Hz); 7.91 (d, 2H, J=8.34 Hz); 10.07 (s, 1H).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of 4-formylbenzeneboronic acid (4.00 g, 26.7 mmol) and Na2CO3 (5.66 g, 53.4 mmol) in water (240 mL) was added p-dioxane (240 mL). This mixture was treated sequentially with 2-iodobenzotrifluoride (3.74 mL, 26.7 mmol) and palladium (II) acetate (540 mg, 2.40 mmol) and allowed to stir at ambient temperature for 24 hours. The solvent was evaporated in vacuo. To the residue was added EtOAc (400 inL) and water (300 mL). The aqueous layer was acidified to pH 2 with 1.0 N aq. HCl and the layers separated. The aqueous layer was extracted with EtOAc (2×200 mL). The organic extracts were combined, washed with brine (200 mL), 5% aq. Na2S2O3 (200 mL), saturated NaCl (200 mL), dried (Na2SO4), and the solvent evaporated in vacuo and the residue chromatographed (Silica gel, 20-50% CH2Cl2 in hexanes) to afford the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
3.74 mL
Type
reactant
Reaction Step Two
Quantity
540 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromobenzaldehyde (1 g, 5.40 mmol) in THF (21.6 mL) is added (2-trifluoromethyl)phenylboronic acid (1.67 g, 8.1 mmol), potassium fluoride (780 mg, 16.2 mmol), palladium(II) acetate (12.1 mg, 0.054 mmol), and 2-(dicyclohexylphosphino)-biphenyl (37.9 mg, 0.108 mmol). The reaction mixture is heated to reflux overnight. After cooling to rt, the reaction mixture is partitioned between dichloromethane and water. The aqueous layer is back-extracted with dichloromethane, the combined organic layers are dried and concentrated, then loaded onto silica gel and eluted using hexanes with an ethyl acetate gradient from 0% to 60% giving 2′-trifluoromethylbiphenyl-4-carbaldehyde (1.0548 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
21.6 mL
Type
solvent
Reaction Step One
Quantity
12.1 mg
Type
catalyst
Reaction Step One
Quantity
37.9 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde

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